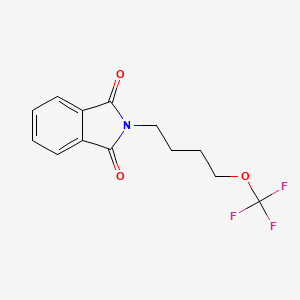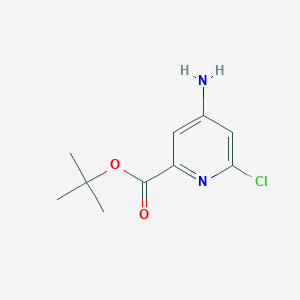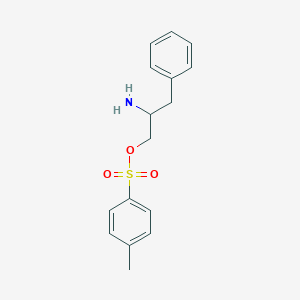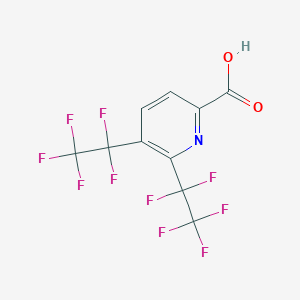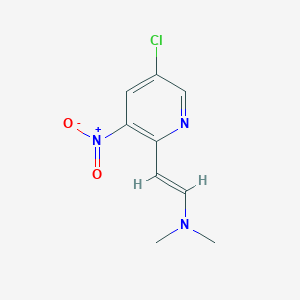
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a nitro group, and a dimethylvinylamine moiety attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine typically involves the following steps:
Nitration of 2-chloropyridine: The starting material, 2-chloropyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the pyridine ring.
Amination: The nitro compound is then subjected to amination using dimethylamine under basic conditions to form the desired dimethylvinylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The vinylamine moiety can be oxidized to form corresponding aldehydes or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (sodium hydroxide), solvent (dimethylformamide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone).
Major Products Formed
Reduction: 2-(5-Chloro-3-amino-2-pyridyl)-N,N-dimethylvinylamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or ketones.
科学的研究の応用
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group and vinylamine moiety may also contribute to the compound’s reactivity and interactions with biomolecules.
類似化合物との比較
Similar Compounds
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylamine: Lacks the vinyl group, which may affect its reactivity and applications.
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-diethylvinylamine: Contains an ethyl group instead of a methyl group, which may influence its chemical properties and biological activity.
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylpropylamine: Contains a propyl group instead of a vinyl group, which may alter its reactivity and applications.
Uniqueness
2-(5-Chloro-3-nitro-2-pyridyl)-N,N-dimethylvinylamine is unique due to the presence of the vinylamine moiety, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
特性
IUPAC Name |
(E)-2-(5-chloro-3-nitropyridin-2-yl)-N,N-dimethylethenamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPICDSSHFLEZPZ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
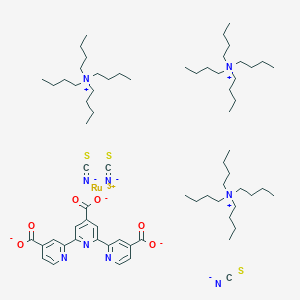

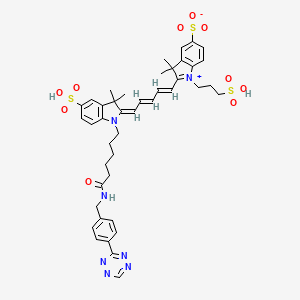
![2-[(1E,3E,5E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B6292524.png)
![[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate](/img/structure/B6292529.png)
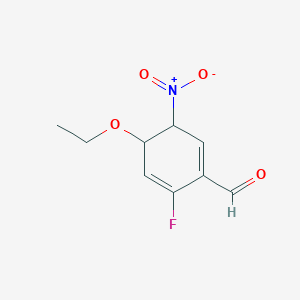
![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B6292546.png)
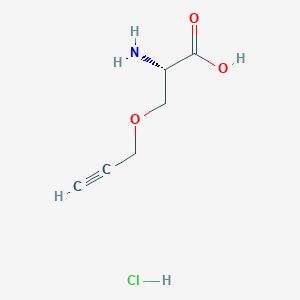
![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)
